molecular formula C14H21N3O2S B5386502 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YL 2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETATE

1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YL 2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETATE

Cat. No.: B5386502
M. Wt: 295.40 g/mol
InChI Key: OWXRBOYBJLUKHW-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a triazole ring and a bicycloheptane moiety, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-13(2)9-4-5-14(13,3)10(6-9)19-11(18)7-20-12-15-8-16-17-12/h8-10H,4-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXRBOYBJLUKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC3=NC=NN3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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